molecular formula C11H19NO3S B186988 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine CAS No. 1731-61-9

4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine

Cat. No. B186988
CAS RN: 1731-61-9
M. Wt: 245.34 g/mol
InChI Key: SDSJLPWJNCDWMK-UHFFFAOYSA-N
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Description

4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic morpholine derivative that has a unique structure and properties, making it a promising candidate for research purposes.

Mechanism Of Action

The mechanism of action of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is not fully understood, but it is believed to be related to its unique structure. The compound has a bicyclic structure that contains both a morpholine and a thiabicyclic ring, which may contribute to its electronic properties.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. However, some studies have suggested that the compound may have potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations is the lack of information available on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. One area of interest is in the development of new electronic devices using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in other fields such as medicine and materials science. Finally, more research is needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in various applications.

Synthesis Methods

The synthesis of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine involves the reaction between morpholine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a thiol compound such as thiourea or cysteine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine has several potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.

properties

CAS RN

1731-61-9

Product Name

4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

1-morpholin-4-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide

InChI

InChI=1S/C11H19NO3S/c13-16(14)9-11(4-2-1-3-10(11)16)12-5-7-15-8-6-12/h10H,1-9H2

InChI Key

SDSJLPWJNCDWMK-UHFFFAOYSA-N

SMILES

C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3

Canonical SMILES

C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3

Other CAS RN

1731-61-9

Origin of Product

United States

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